N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide
Description
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide is a sulfonamide-based compound characterized by a piperidine core substituted with a 2,5-dimethylfuran-3-ylmethyl group and a benzenesulfonamide moiety bearing ethoxy and methyl substituents. The compound’s molecular complexity, including its fused heterocyclic and aromatic systems, may enhance binding specificity compared to simpler analogs .
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4S/c1-5-27-22-7-6-21(12-16(22)2)29(25,26)23-14-19-8-10-24(11-9-19)15-20-13-17(3)28-18(20)4/h6-7,12-13,19,23H,5,8-11,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXROFBZQBWVZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=C(OC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C_{20}H_{33}N_{3}O_{4}S and a molecular weight of approximately 411.56 g/mol. Its structure features a piperidine core, a furan moiety, and a sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C_{20}H_{33}N_{3}O_{4}S |
| Molecular Weight | 411.56 g/mol |
| Purity | ≥95% |
This compound has been investigated for its potential as an inhibitor of various enzymes and receptors. Key mechanisms include:
- Inhibition of Anaplastic Lymphoma Kinase (ALK) : The compound binds to ALK, disrupting signaling pathways that promote cell proliferation and survival in cancer cells.
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : By targeting EGFR, it may prevent downstream signaling that leads to tumor growth.
Case Studies and Research Findings
- Anti-Cancer Activity : Research indicates that compounds structurally similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines by modulating key cellular processes involved in tumorigenesis.
- Pharmacological Investigations : In vitro studies have demonstrated that the compound exhibits potent activity against specific cancer cell lines. For example, a study reported IC50 values indicating effective inhibition of cell growth at low concentrations.
- Safety and Toxicity : Preliminary toxicity assessments suggest that the compound has a favorable safety profile, with minimal adverse effects observed in animal models during initial trials .
Table 2: Summary of Biological Activities
| Activity | Observed Effect | Reference |
|---|---|---|
| ALK Inhibition | Disruption of signaling | |
| EGFR Inhibition | Reduced tumor growth | |
| Induction of Apoptosis | Cell death in cancer cells |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes. Initial steps may include:
- Preparation of 2,5-Dimethylfuran : This can be achieved through reactions involving furan and ethylene under acidic conditions.
- Functionalization of Piperidine : Modification of the piperidine ring is crucial for introducing the desired substituents.
- Introduction of the Sulfonamide Group : This step is pivotal for enhancing the biological activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest structural analogs include sulfonamide derivatives with modifications to the aromatic ring, heterocyclic substituents, or linker regions. Below is a comparative analysis based on published data and patent examples:
Critical Findings
This may alter selectivity toward non-kinase targets .
Substituent Effects : The 4-ethoxy-3-methylbenzenesulfonamide moiety contrasts with Example 53’s 2-fluoro-N-isopropylbenzamide. Ethoxy groups typically enhance solubility compared to halogens but may reduce membrane permeability .
Synthetic Complexity : The target compound’s piperidine-furan linker requires multi-step synthesis, whereas Example 53 employs a boronic acid cross-coupling strategy for pyrazolo-pyrimidine assembly. This impacts scalability and cost .
Q & A
Q. What role does the dimethylfuran moiety play in pharmacokinetics?
- Methodology : Assess metabolic stability using liver microsomes. LC-MS/MS identifies metabolites (e.g., furan ring oxidation). The moiety’s electron-rich nature may enhance CYP450-mediated clearance, requiring prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
